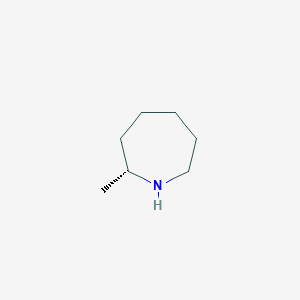![molecular formula C19H16N4O3S B3018663 2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 1903636-75-8](/img/structure/B3018663.png)
2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a thieno[2,3-d]pyrimidin-3(4H)-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.Scientific Research Applications
Synthesis and Antimicrobial Applications
One research application involves the synthesis of novel compounds for potential antimicrobial use. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates the chemical versatility and potential of similar structures in generating antimicrobial agents. These derivatives exhibit significant antibacterial and antifungal activities, highlighting the potential of similar compounds in the development of new antimicrobials (Holla et al., 2006).
Synthesis of Annelated Pyrimidines
Another application is seen in the base-catalyzed rearrangement of isoxazolinyl heterocycles leading to the synthesis of annelated pyrimidines. This process demonstrates the compound's potential role in the synthesis of complex pyrimidine structures, which are significant in various pharmaceutical and chemical research applications (Donati et al., 1989).
Antiallergy Agents
Further, the compound's structure is conducive to modifications leading to antiallergy activity. A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives shows over fifty new compounds prepared for antiallergy activity evaluation. This highlights the compound's potential in contributing to the development of new antiallergy medications (Althuis et al., 1980).
Diuretic Properties and Hypertension Remedy
Polymorphic modifications of a structurally similar 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, indicate the utility of such compounds in the treatment of hypertension. The study illustrates the importance of crystal structure analysis in understanding the pharmacological potential of these compounds (Shishkina et al., 2018).
Antitubercular Activity
The synthesis and evaluation of 4-hydroxy-2-quinolones for antitubercular activity present another significant application. These compounds, including the synthesis of hetarylamides and their comparative antitubercular activities, underscore the potential of such structures in addressing tuberculosis and related diseases (Ukrainets et al., 2008).
Future Directions
The future research directions for this compound would depend on its applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reactant or a catalyst, future research might focus on improving its performance or finding new reactions it can catalyze .
properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-11-21-18-13(6-9-27-18)19(26)23(11)8-7-20-17(25)14-10-16(24)22-15-5-3-2-4-12(14)15/h2-6,9-10H,7-8H2,1H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFWCGSSYFJYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)



![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)